Cas no 138247-43-5 (N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine)

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine structure
138247-43-5 structure
Product Name:N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
CAS-nummer:138247-43-5
MF:C16H24N2O4
MW:308.372764587402
CID:889824
PubChem ID:18639359
Update Time:2025-06-08

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Chemische en fysische eigenschappen

Naam en identificatie

    • N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
    • [S-(R*,R*)]-α-[(5-AMino-1-carboxypentyl)aMino]benzenebutanoic Acid
    • (2S)-6-amino-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
    • 138247-43-5
    • (.ALPHA.S)-.ALPHA.-(((1S)-5-AMINO-1-CARBOXYPENTYL)AMINO)BENZENEBUTANOIC ACID
    • BENZENEBUTANOIC ACID, .ALPHA.-(((1S)-5-AMINO-1-CARBOXYPENTYL)AMINO)-, (.ALPHA.S)-
    • (2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid
    • Benzenebutanoic acid, alpha-(((1S)-5-amino-1-carboxypentyl)amino)-, (alphaS)-
    • SCHEMBL661267
    • LISINOPRIL DIHYDRATE IMPURITY H [EP IMPURITY]
    • (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
    • SGW3H7HBJ6
    • 305332-61-0
    • Lisinopril CPP Lysine Impurity
    • (2S)-6-Amino-2-(((1S)-1-carboxy-3-phenylpropyl)amino)hexanoic acid
    • Lisinopril dihydrate impurity H [EP]
    • (S)-6-Amino-2-(((S)-1-carboxy-3-phenylpropyl)amino)hexanoicacid
    • Benzenebutanoic acid, alpha-[[(1S)-5-amino-1-carboxypentyl]amino]-, (alphaS)-
    • UNII-SGW3H7HBJ6
    • (alphaS)-alpha-(((1S)-5-Amino-1-carboxypentyl)amino)benzenebutanoic acid
    • Inchi: 1S/C16H24N2O4/c17-11-5-4-8-13(15(19)20)18-14(16(21)22)10-9-12-6-2-1-3-7-12/h1-3,6-7,13-14,18H,4-5,8-11,17H2,(H,19,20)(H,21,22)/t13-,14-/m0/s1
    • InChI-sleutel: CJPMLWRZFHGSOZ-KBPBESRZSA-N
    • LACHT: OC([C@H](CCCCN)N[C@H](C(=O)O)CCC1C=CC=CC=1)=O

Berekende eigenschappen

  • Exacte massa: 308.17400
  • Monoisotopische massa: 308.17360725g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 11
  • Complexiteit: 343
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -3.1
  • Topologisch pooloppervlak: 113Ų

Experimentele eigenschappen

  • Smeltpunt: 155-157°C
  • PSA: 112.65000
  • LogboekP: 2.33540

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Beveiligingsinformatie

N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
C181225-5mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
138247-43-5
5mg
$ 136.00 2023-04-18
TRC
C181225-10mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
138247-43-5
10mg
$ 224.00 2023-09-08
TRC
C181225-25mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
138247-43-5
25mg
$ 500.00 2023-04-18
TRC
C181225-50mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
138247-43-5
50mg
$ 911.00 2023-09-08
TRC
C181225-100mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine
138247-43-5
100mg
$ 1646.00 2023-09-08
A2B Chem LLC
AA57317-25mg
Benzenebutanoic acid, α-[[(1S)-5-amino-1-carboxypentyl]amino]-, (αS)-
138247-43-5 97%
25mg
$510.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-212339-10mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine,
138247-43-5
10mg
¥2294.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-212339-10 mg
N2-(S)-1-Carboxy-3-phenylpropyl-L-lysine,
138247-43-5
10mg
¥2,294.00 2023-07-10

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